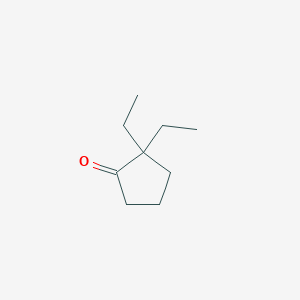
(3-Methoxy-4-nitrophenyl)hydrazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- (3-Methoxy-4-nitrophenyl)hydrazine derivatives are used in the synthesis of coordination compounds with metals like Cobalt(II), Nickel(II), and Copper(II). These compounds have shown potential antimicrobial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and yeast-like fungi standard strains (Gulea et al., 2019).
Antimicrobial and Antifungal Activities
- Hydrazine derivatives containing this compound structure have been studied for their antimicrobial activities. A series of compounds with this structure showed moderate to excellent anti-bacterial and anti-fungal activities, indicating their potential use in medical and environmental applications (Bharti et al., 2010).
Chemical Synthesis and Material Science
- In the field of material science and chemical synthesis, this compound derivatives are used in the preparation of various complex molecules and materials. For example, these compounds are involved in the improved synthesis of 6-methoxy-2(3H)-benzoxazolone, which has various applications in chemical industries (Ju Xiu-lian, 2011).
Biological Activities and Drug Discovery
- The derivatives of this compound are utilized in the synthesis of heterocyclic compounds that exhibit biological activities. For instance, compounds synthesized using these derivatives have been tested for their anti-Alzheimer and anti-COX2 properties, showing promising results (Attaby et al., 2009).
Sensor Development and Environmental Monitoring
- In environmental monitoring and sensor development, this compound derivatives are used for the detection of hazardous substances. A novel flavonoid-based sensor using these derivatives has been developed for the monitoring of hydrazine, showing a linear response and the potential for real-time tracking in various environments, including stem cells and zebrafish (Bin Liu et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that hydrazine derivatives can interact with various biological targets . For instance, indole derivatives, which are structurally similar to hydrazines, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of (3-Methoxy-4-nitrophenyl)hydrazine involves its interaction with its targets. In general, hydrazines can react with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that hydrazine derivatives can influence various biological activities .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It’s known that hydrazine derivatives can exhibit various biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of hydrazines .
Análisis Bioquímico
Biochemical Properties
(3-Methoxy-4-nitrophenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives . This compound is known to interact with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, the compound can react with the carbonyl groups of aldehydes and ketones to form hydrazones, which are stable and can inhibit enzyme activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s involvement in oxidative stress pathways is particularly notable, as it can generate reactive oxygen species (ROS) and induce antioxidant responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins . For example, this compound may accumulate in the liver due to its interactions with hepatic transporters.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Its localization can also be affected by interactions with other biomolecules that direct it to specific subcellular sites.
Propiedades
IUPAC Name |
(3-methoxy-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-4-5(9-8)2-3-6(7)10(11)12/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZJMSVFHJMNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619414 | |
| Record name | (3-Methoxy-4-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648917-64-0 | |
| Record name | (3-Methoxy-4-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxy-4-nitrophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
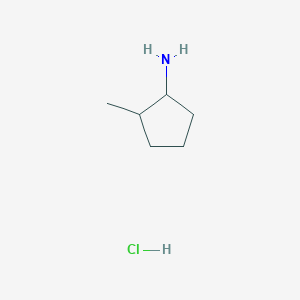
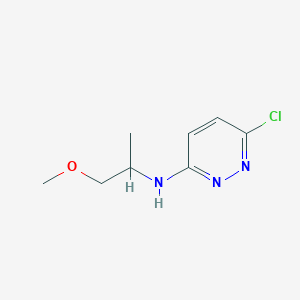

![Methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1370253.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1370256.png)
![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)

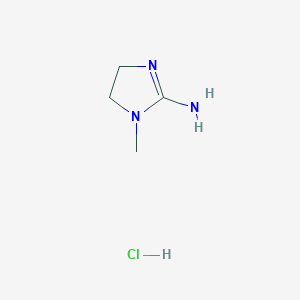
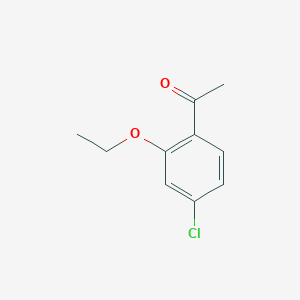
![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)
